5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex heterocyclic compound that features a combination of pyrazole, quinoline, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from commercially available precursors. One common approach is the condensation of 3-(tert-butyl)-1H-pyrazole-5-amine with 5-quinolinecarboxaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under basic conditions to yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction kinetics and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter cellular pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-tert-butylpyrazole: A related compound with similar structural features but lacking the quinoline and triazole moieties.
3,5-Di-tert-butyl-1H-pyrazole: Another similar compound with two tert-butyl groups on the pyrazole ring.
Uniqueness
5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of pyrazole, quinoline, and triazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(5-tert-butyl-1H-pyrazol-3-yl)-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6S/c1-18(2,3)15-10-13(20-21-15)16-22-23-17(25)24(16)14-8-4-7-12-11(14)6-5-9-19-12/h4-10H,1-3H3,(H,20,21)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHFIFFUMLWCSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C2=NNC(=S)N2C3=CC=CC4=C3C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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